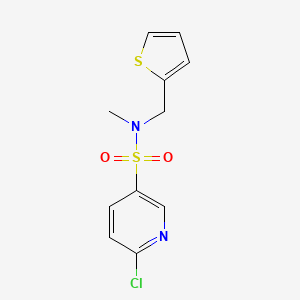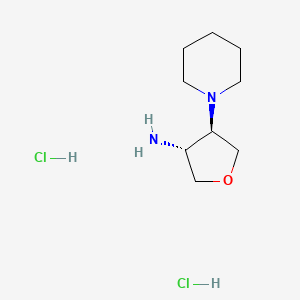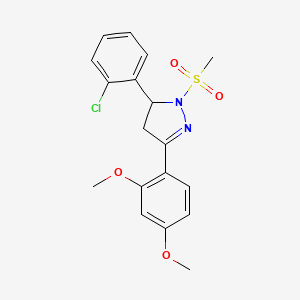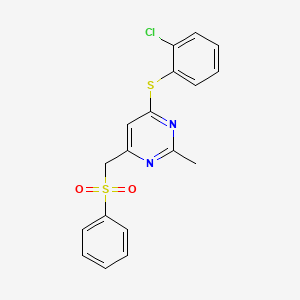![molecular formula C15H22N2O2 B2535778 Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2007924-91-4](/img/structure/B2535778.png)
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl carbamate group, making it a versatile molecule in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its structural features allow it to interact with various biological targets, providing insights into molecular mechanisms .
Medicine: Its ability to modulate biological pathways makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, organic solvents, and mild heating.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen heterocycle used in various chemical and pharmaceutical applications.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the benzyl carbamate group enhances its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)
![2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2535703.png)

![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2535706.png)

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)


![N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2535713.png)
![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)
